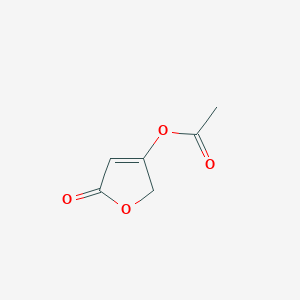

5-Oxo-2,5-dihydrofuran-3-yl acetate

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the study of organic chemistry and are particularly prevalent in medicinal chemistry. Five-membered heterocycles, such as the furanone ring of 5-Oxo-2,5-dihydrofuran-3-yl acetate (B1210297), are key structural components in numerous antibacterial drugs. nih.gov The properties of these rings can significantly influence a drug's activity, potency, and pharmacokinetic profile. nih.gov The 2(5H)-furanone system, also known as a butenolide, is a prominent member of this class. wikipedia.org The exploration of furanone derivatives, including those with bromine atoms, has been a subject of intense research for several decades due to their diverse biological activities. unipi.it

Significance of the 2(5H)-Furanone System in Organic Synthesis

The 2(5H)-furanone core is a valuable building block in organic synthesis, serving as a precursor to a wide range of other molecules. wikipedia.orgunipi.it Its versatility stems from the reactive nature of the lactone ring and the potential for various substitutions. For instance, the oxidation of furfural (B47365) can yield 2(5H)-furanone. wikipedia.org Furthermore, 5-hydroxy-2(5H)-furanone has been identified as a versatile platform chemical for producing valuable C4 industrial chemicals from biomass. chemrxiv.org The synthesis of various furanone derivatives often involves multi-step reactions, starting from commercially available materials. unipi.itresearchgate.net The development of efficient synthetic methods for these compounds, such as those utilizing phosphine (B1218219) catalysis, continues to be an active area of research. researchgate.net

The reactivity of the 2(5H)-furanone system allows for a variety of chemical transformations. For example, photochemical reactions of 2(5H)-furanones have been extensively studied, leading to the formation of complex polycyclic structures. tandfonline.com Additionally, the synthesis of 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids has been achieved through methods like the Wittig reaction, which allows for precise control over the stereochemistry of the products. researchgate.net

Overview of Contemporary Research Trajectories for 5-Oxo-2,5-dihydrofuran-3-yl Acetate and Related Structures

Current research on this compound and its analogs is multifaceted, with significant efforts directed towards the discovery of novel biological activities and the development of efficient synthetic methodologies.

Biological Investigations: A major focus of contemporary research is the exploration of the biological properties of 2(5H)-furanone derivatives. These compounds have been investigated for a range of activities, as detailed in the table below.

| Biological Activity | Research Focus | Key Findings |

| Antimicrobial | Inhibition of bacterial growth and biofilm formation. unipi.itnih.gov | Certain 2(5H)-furanone derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some have been shown to work synergistically with existing antibiotics. researchgate.net |

| Anti-inflammatory | Inhibition of COX-2 and 5-LOX enzymes. tandfonline.com | Novel furanone derivatives have been synthesized and shown to possess dual inhibitory activity, suggesting potential as anti-inflammatory agents with reduced side effects. tandfonline.com |

| Anticancer | Cytotoxic effects against cancer cell lines. | Brominated 2(5H)-furanones have demonstrated cytotoxic properties. unipi.it |

| Enzyme Inhibition | Inhibition of enzymes like Xanthine Dehydrogenase (XDH). researchgate.net | New pyrrol-3-yl glycines derived from furanone precursors are being explored as potential XDH inhibitors. researchgate.net |

Synthetic Innovations: Alongside biological studies, there is a continuous drive to develop new and improved methods for synthesizing this compound and related structures. Recent advancements include:

The use of organo-catalysts for the efficient, one-pot synthesis of related isoxazol-3-yl acetate derivatives in environmentally friendly solvents like water. eurekaselect.com

The development of methods for the synthesis of unique 1-[2H,5H-dihydrofur-3-yl]ketones via intramolecular cycloadditions. nih.gov

The synthesis of novel furanone derivatives containing other heterocyclic moieties, such as oxadiazoles (B1248032) and triazoles, to explore their combined chemical and biological properties. mdpi.comuobaghdad.edu.iq

The ongoing research into compounds like this compound underscores the enduring importance of the 2(5H)-furanone scaffold in the quest for new synthetic methods and biologically active molecules.

Properties

CAS No. |

21053-88-3 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

(5-oxo-2H-furan-3-yl) acetate |

InChI |

InChI=1S/C6H6O4/c1-4(7)10-5-2-6(8)9-3-5/h2H,3H2,1H3 |

InChI Key |

QQGUQQDECZZTBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=O)OC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Elucidation of Molecular Connectivity and Proton Environments (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

Carbon Skeleton Elucidation (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its hybridization and bonding environment.

In the analysis of 4-Allyl-2-butyl-5-oxo-2,5-dihydrofuran-3-yl acetate (B1210297) , distinct signals for the carbonyl carbons, olefinic carbons, and aliphatic carbons are observed, confirming the butenolide structure and the presence of the substituent groups. rsc.org For the parent compound, 5-Oxo-2,5-dihydrofuran-3-yl acetate, one would expect to see signals for the two carbonyl carbons (one from the lactone and one from the acetate), two olefinic carbons of the furanone ring, the methylene (B1212753) carbon of the ring, and the methyl carbon of the acetate group.

Determination of Stereochemical Configurations and Isomeric Ratios (E/Z)

The geometry of isomers, particularly around double bonds (E/Z isomerism), can be determined using NMR techniques, often supplemented by Nuclear Overhauser Effect (NOE) experiments. The spatial proximity of protons can be inferred from NOE, which helps in assigning the relative stereochemistry.

While the specific compound does not possess an exocyclic double bond exhibiting E/Z isomerism, related compounds like 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids have been synthesized, and their E/Z isomers have been unambiguously assigned using NMR methods. This demonstrates the capability of NMR in resolving complex stereochemical questions within this class of compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of a newly synthesized or isolated compound.

For instance, the HRMS analysis of a complex derivative, 4-(2,2-Dimethylchroman-6-yl)-5-oxo-2,5-dihydrofuran-3-yl acetate , yielded a measured mass that was in close agreement with the calculated mass for its molecular formula, C₁₅H₁₆O₄. orgsyn.org This level of precision is essential for the unambiguous identification of the compound.

Liquid Chromatography-Mass Spectrometry (LCMS) for Molecular Weight and Purity

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to determine the molecular weight of components in a mixture and to assess the purity of a sample.

In the synthesis of pilocarpine, a related compound, Hexyl (4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl)acetate , was characterized by mass spectrometry, which showed the expected molecular ion peak, confirming its molecular weight. nih.gov LCMS is a standard method to monitor the progress of a reaction and to ensure the purity of the final product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its enol acetate and α,β-unsaturated γ-lactone structure.

The key functional groups and their expected absorption regions are:

Lactone Carbonyl (C=O) Stretch: The five-membered lactone ring, being strained and conjugated with a double bond, will exhibit a strong C=O stretching vibration at a high frequency, typically in the range of 1780-1750 cm⁻¹.

Enol Acetate Carbonyl (C=O) Stretch: The ester carbonyl group will also show a strong absorption, generally found between 1770-1755 cm⁻¹.

Alkene (C=C) Stretch: The carbon-carbon double bond within the furanone ring will produce a medium-intensity absorption around 1680-1620 cm⁻¹.

C-O Stretching: The spectrum will feature strong C-O stretching bands from both the lactone and the acetate ester functionalities, typically appearing in the 1300-1000 cm⁻¹ region.

In studies of related compounds, such as hexyl (4-ethyl-5-oxo-2,5-dihydrofuran-3-yl)acetate, characteristic IR peaks were observed at 1756 cm⁻¹ (C=O) and 1676 cm⁻¹, confirming these assignments. researchgate.net The combination of two distinct, high-frequency carbonyl peaks and a C=C stretch provides a clear diagnostic pattern for this class of compounds.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

| α,β-Unsaturated γ-Lactone | C=O Stretch | 1780 - 1750 | Strong |

| Enol Acetate | C=O Stretch | 1770 - 1755 | Strong |

| Alkene | C=C Stretch | 1680 - 1620 | Medium |

| Acetate Ester | C-O Stretch | 1250 - 1200 | Strong |

| Lactone | C-O Stretch | 1200 - 1150 | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a focused X-ray beam, producing a unique diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions and the crystal system. For example, in the structural analysis of the related furanone derivative, 3a-(bromomethyl)-3-ethyl-dihydro-[2,3'-bifuran]-2',5,5'-trione, the compound was found to crystallize in the monoclinic space group P2₁/n. nih.gov A similar analysis for this compound would provide its specific crystallographic parameters, unambiguously confirming its covalent structure and stereochemistry.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged within the crystal lattice. This includes the identification of intermolecular forces that stabilize the crystal structure. For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be governed by weaker interactions. In the crystal structure of the related brominated furanone, the enantiomeric pairs were linked by weak C–H···O hydrogen bonds. nih.gov It is anticipated that the crystal structure of this compound would also be stabilized by an array of dipole-dipole interactions and similar weak C–H···O hydrogen bonds involving the carbonyl oxygen atoms.

Crystallographic data offers a precise snapshot of the molecule's solid-state conformation. Key conformational parameters that would be determined include:

Ring Planarity: The analysis would quantify the degree of planarity of the 2,5-dihydrofuran-3-one ring.

Dihedral Angles: The precise dihedral angle between the plane of the furanone ring and the acetate group would be determined, defining the orientation of the substituent.

Torsion Angles: All torsion angles within the molecule would be calculated, providing a complete conformational description.

This information is vital for understanding the molecule's shape and how it might interact with other molecules in a biological or chemical context.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Using DFT, a geometry optimization of 5-Oxo-2,5-dihydrofuran-3-yl acetate (B1210297) would be performed. This iterative process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

The result would be a set of optimized bond lengths, bond angles, and dihedral angles. For instance, one would expect specific lengths for the C=C and C=O bonds within the furanone ring and the acetate group. The planarity of the dihydrofuran ring is another key aspect that would be determined. By calculating the energies of various conformers (different spatial arrangements due to rotation around single bonds, such as the C-O bond connecting the acetate group), an energetic landscape could be mapped. This landscape identifies the global minimum energy conformer and the energy barriers to rotation, which are crucial for understanding the molecule's flexibility and preferred shape.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

A DFT calculation on 5-Oxo-2,5-dihydrofuran-3-yl acetate would provide the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a critical parameter; a small gap generally indicates high chemical reactivity and polarizability. bldpharm.com For this molecule, one might hypothesize that the HOMO would be located on the enol acetate portion, rich in π-electrons, while the LUMO might be centered on the carbonyl group of the lactone, a known electron-withdrawing feature. Understanding this distribution is key to predicting how the molecule will interact with other chemical species and its propensity for electron transfer.

DFT is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, one could investigate various potential reactions, such as hydrolysis of the ester or addition reactions across the double bond.

To study a reaction mechanism, researchers would identify the structures of the reactants, products, and any intermediates. Crucially, they would also locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, the mechanism of its synthesis, potentially via a Wittig-type reaction or isomerization, could be computationally explored.

Molecular Dynamics and Simulation Studies of Conformational Behavior

While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its dynamic conformational behavior.

The simulation would show how the molecule flexes, bends, and tumbles. It would provide a dynamic view of the rotation around the single bond connecting the acetate group to the furanone ring, showing the populations of different conformers at a given temperature. This is particularly important for understanding how the molecule might fit into a biological receptor or interact with other molecules in a solution, as it accounts for thermal motion and solvent effects.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key part of rational drug design and materials science. These studies attempt to correlate variations in the chemical structure of a group of compounds with changes in a specific activity (e.g., biological potency).

If a set of analogues of this compound with known activities were available, a QSAR model could be developed. This involves calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (like HOMO/LUMO energies, partial charges), steric (molecular volume, surface area), or hydrophobic. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is extremely useful for predicting and understanding non-covalent interactions.

For this compound, the MESP surface would show regions of negative potential (colored red) and positive potential (colored blue). Negative regions, typically found around electronegative atoms like oxygen, are susceptible to electrophilic attack and are favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors). Positive regions, usually found around hydrogen atoms, are prone to nucleophilic attack. bldpharm.com The MESP would clearly highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens, providing a clear picture of how the molecule would orient itself when approaching another molecule. bldpharm.com

Theoretical Validation and Prediction of Spectroscopic Data

The theoretical prediction and validation of spectroscopic data for a molecule like this compound would typically involve high-level quantum mechanical calculations. Density Functional Theory (DFT) is a prominent and widely used method for this purpose due to its balance of accuracy and computational cost. Such studies provide invaluable insights into the electronic structure and dynamic behavior of the molecule, which are directly related to its spectroscopic signatures.

The general workflow for these investigations involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface using a selected DFT functional and basis set.

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide the theoretical infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

NMR Chemical Shift Calculations: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Detailed Research Findings

As of the latest literature review, no dedicated studies presenting a direct comparison between theoretically predicted and experimentally measured spectroscopic data for this compound have been published. However, based on the established methodologies, a hypothetical set of predicted data can be conceptualized.

For a comprehensive analysis, researchers would typically compute the ¹H and ¹³C NMR chemical shifts and the primary IR absorption frequencies. These theoretical values would then be systematically compared with experimental data obtained from synthesized and purified samples of the compound.

Interactive Data Tables

The following tables represent a hypothetical outcome of such a computational study, illustrating the kind of data that would be generated and analyzed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H at C2 | 4.90 - 5.10 | d | 17.0 - 18.0 |

| H at C2' | 4.90 - 5.10 | d | 17.0 - 18.0 |

| H at C4 | 6.20 - 6.40 | t | 1.5 - 2.5 |

| CH₃ (acetate) | 2.10 - 2.30 | s | - |

Note: The predicted chemical shifts are relative to TMS. The protons at C2 are diastereotopic and would appear as a pair of doublets.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 70.0 - 75.0 |

| C3 | 145.0 - 150.0 |

| C4 | 115.0 - 120.0 |

| C5 | 170.0 - 175.0 |

| C=O (acetate) | 168.0 - 172.0 |

| CH₃ (acetate) | 20.0 - 22.0 |

Note: The predicted chemical shifts are relative to TMS.

Table 3: Predicted Major Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (lactone) | 1780 - 1810 | Strong |

| C=O Stretch (acetate) | 1750 - 1770 | Strong |

| C=C Stretch (furan ring) | 1650 - 1680 | Medium |

| C-O Stretch (ester) | 1200 - 1250 | Strong |

| C-H Stretch (alkene) | 3050 - 3150 | Medium |

| C-H Stretch (aliphatic) | 2950 - 3000 | Weak |

The validation of these theoretical predictions would require a careful comparison with high-resolution experimental spectra. Discrepancies between the calculated and observed values can often be reconciled by considering factors such as solvent effects, conformational averaging, and the specific level of theory used in the calculations. A strong correlation between the predicted and experimental data would provide a high degree of confidence in the structural assignment of this compound.

Advanced Research Directions and Applications in Organic Synthesis

Development as Key Synthetic Intermediates for Complex Molecule Construction

The butenolide motif is a core structural feature in numerous biologically active natural products. Consequently, 5-oxo-2,5-dihydrofuran-3-yl acetate (B1210297) and its derivatives serve as crucial synthetic intermediates for the total synthesis and analogue development of these complex molecules. nih.govpharmatutor.org The strategic placement of functional groups on the furanone ring allows for a variety of chemical manipulations, making it a powerful tool for chemists.

Research has demonstrated the utility of this scaffold in accessing enantiomerically enriched γ-butenolide derivatives through asymmetric reactions. acs.org These chiral building blocks are paramount in the synthesis of alkaloids and other nitrogen-containing natural products. acs.org For instance, the asymmetric Mannich reaction involving 2(5H)-furanone derivatives provides a rapid pathway to butenolides with an amine functionality, which can be further elaborated into more complex structures like (+)-5-hydroxy-2-piperidone. acs.org

Furthermore, the butenolide framework has been employed in the synthesis of various natural product analogues. unina.it The ability to functionalize the scaffold allows for the creation of diverse molecular libraries, which are essential for studying structure-activity relationships. A notable application is the synthesis of building blocks for eight different biologically active natural products, showcasing the modularity and practicality of transformations involving this intermediate. chemrxiv.org The synthesis of tetrahydrofuran-based natural products like showdomycin and goniofufurone has also been achieved through strategies that could employ butenolide-type precursors. researchgate.net

Table 1: Examples of Complex Molecules/Scaffolds Synthesized from Butenolide Intermediates

| Target Molecule/Scaffold | Synthetic Approach | Reference |

|---|---|---|

| (+)-5-hydroxy-2-piperidone | Asymmetric Mannich reaction of a γ-butenolide | acs.org |

| Alkaloid Precursors | Asymmetric Mannich reaction | acs.org |

| Bioactive Natural Product Analogues | Functionalization of the butenolide core | unina.itchemrxiv.org |

Exploration of Novel Heterocyclic Systems Derived from the Scaffold

The reactivity of the 5-oxo-2,5-dihydrofuran-3-yl acetate scaffold extends beyond its use as a linear building block; it is also a valuable precursor for the synthesis of novel heterocyclic systems. The furanone ring can undergo a variety of transformations, including ring-opening, cycloaddition, and rearrangement reactions, to afford different and more complex heterocyclic structures. researchgate.net

One significant transformation is the conversion of butenolides into nitrogen-containing heterocycles. For example, derivatives of 5-oxo-2,5-dihydrofuran can be converted into N-(5-Oxo-2,5-dihydro)pyrrol-3-yl glycines, effectively replacing the ring oxygen with a nitrogen atom to form a pyrrolinone core. researchgate.net This conversion opens up access to a different class of compounds with distinct chemical and biological properties. researchgate.net

Multicomponent reactions (MCRs) provide an efficient route to novel heterocycles. An operationally simple MCR has been developed to synthesize ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives, where the butenolide-like precursor is formed in situ and cyclized with hydroxylamine (B1172632). eurekaselect.com This highlights the potential of the core structure to participate in convergent synthetic strategies to build new heterocyclic rings. eurekaselect.com Additionally, a proximity-induced ligation reaction has been reported where a 2,5-dione moiety, which can be generated from a furan (B31954) precursor, reacts with hydrazine (B178648) nucleophiles to form a stable pyridazinium adduct, demonstrating a novel ring-forming strategy. nih.gov

Table 2: Transformation of the Butenolide Scaffold into Other Heterocyclic Systems

| Starting Scaffold Type | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5-Acetoxy-2(5H)-furanone derivative | Amines | Pyrrolinone | researchgate.net |

| Diethyl 3-oxopentanedioate (forms isoxazolone core) | Aryl aldehydes, hydroxylamine hydrochloride | Isoxazolone | eurekaselect.com |

| 2,5-Dioxopentanyl (from furan) | Hydrazine nucleophiles | Pyridazinium | nih.gov |

In-depth Mechanistic Studies of Chemical Transformations Involving the this compound Moiety

Understanding the underlying mechanisms of the reactions involving the this compound moiety is crucial for controlling reaction outcomes, particularly stereochemistry, and for designing new transformations. The Wittig reaction, a common method for preparing related enol-lactones, has been a subject of detailed mechanistic investigation. researchgate.net Studies have shown that the reaction between cyclic anhydrides and stabilized phosphoranes can proceed through an acyclic acylated phosphorane intermediate. researchgate.net The stereochemistry of the resulting double bond in the enol-lactone product is not necessarily controlled by the initial reaction but can be determined during or after the cyclization of this intermediate, with the reactions often being under kinetic control. researchgate.net

The oxidative reactivity of the furan ring within this scaffold is another area of mechanistic interest. The furan moiety can be susceptible to oxidation, sometimes photosensitized, leading to ring-opened or rearranged products. nih.gov For example, studies on 2-furylquinolines, which contain a similar furan motif, have shown that decomposition can occur via an oxidative mechanism involving singlet oxygen, leading to the formation of new products. nih.gov This highlights the importance of reaction conditions, such as the presence of light and oxygen, in determining the stability and transformation pathway of the furanone ring. nih.gov Understanding these degradation or transformation pathways is essential for synthetic planning and for applications in fields like chemical biology, where furan oxidation can be used for cross-linking studies. rsc.org

Furthermore, the mechanism of proximity-induced ligation reactions involving furan-derived diones has been explored. The reaction proceeds through the formation of a stable pyridazinium adduct under physiological conditions without the need for an external trigger. nih.gov This detailed understanding allows for the rational design of bio-orthogonal ligation strategies for creating peptide-peptide adducts or for templated ligations on DNA and RNA. nih.gov

Combinatorial Chemistry Approaches for Diversification

The this compound scaffold is well-suited for combinatorial chemistry and the generation of molecular libraries for high-throughput screening. Its stable core and multiple points for functionalization allow for the rapid synthesis of a diverse range of analogues. Modular synthesis strategies are particularly effective in this context. chemrxiv.org

One key approach is the use of cross-coupling reactions. For example, palladium-catalyzed reactions between butenolide tosylates (a related activated derivative) and a wide array of boronic acids enable the introduction of various substituents at the C4 position of the butenolide ring. organic-chemistry.org This method allows for the easy diversification of the butenolide products. chemrxiv.org

Multicomponent reactions (MCRs), as mentioned previously, are inherently combinatorial. The one-pot synthesis of isoxazolone derivatives from an aldehyde, a β-keto ester, and hydroxylamine hydrochloride demonstrates how three points of diversity can be introduced in a single, efficient step. eurekaselect.com By simply varying the aldehyde component, a library of compounds with different aryl or heteroaryl substituents can be rapidly generated. eurekaselect.com Such approaches are highly valuable in medicinal chemistry for exploring the structure-activity relationship (SAR) of a new compound class. The development of new chemical transformations that simplify the synthesis of these valuable building blocks from readily available feedstock chemicals is a continuous goal, enabling the production of high-value compounds that would otherwise be tedious to prepare. chemrxiv.org

Q & A

Q. Basic Research Focus

- NMR/IR : Proton and carbon NMR confirm the furanone ring structure (e.g., δ 5.2–5.8 ppm for vinyl protons) and acetate carbonyl stretching (~1740 cm⁻¹) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles. For example, the furanone ring in related compounds is nearly planar (max. deviation: 0.010 Å) .

How can green chemistry principles be applied to improve the synthesis of this compound?

Q. Advanced Research Focus

- Solvent replacement : Ethanol replaces toxic solvents (e.g., DCM), reducing environmental impact .

- Catalyst design : NH4OAc avoids heavy metals, enabling recyclability (3–5 cycles without significant yield loss).

- Energy efficiency : Microwave irradiation cuts energy use by 60% compared to conventional heating .

What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

Q. Advanced Research Focus

- Cross-validation : Combine X-ray crystallography with DFT calculations to confirm bond angles and torsional strain in ambiguous cases .

- Dynamic NMR : Detect tautomerism or conformational flexibility (e.g., enol-keto equilibria) causing split signals .

- High-resolution MS : Differentiate isobaric fragments (e.g., m/z 154.0342 for C₇H₆FO₃ vs. m/z 154.0378 for C₈H₁₀O₄) .

How to design experiments to study the reaction mechanisms involving this compound, such as Michael additions?

Q. Advanced Research Focus

- Kinetic studies : Monitor intermediates via stopped-flow UV-Vis or LC-MS at varying pH (4–8) and temperatures (25–50°C) .

- Isotopic labeling : Use ¹³C-labeled tetronic acid to trace carbon migration during cyclization .

- Computational modeling : Gaussian09 or ORCA simulations predict transition states (e.g., ΔG‡ for Michael addition: ~20 kcal/mol) .

What in vitro models assess the bioactivity of this compound derivatives?

Q. Advanced Research Focus

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. lactis and E. coli (typical MIC: 8–32 µg/mL) using broth microdilution .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting bacterial enoyl-ACP reductase (IC₅₀ < 10 µM) .

How to address challenges in crystallizing this compound for structural studies?

Q. Advanced Research Focus

- Solvent selection : Use ethyl acetate/petroleum ether (1:5) for slow evaporation, yielding prismatic crystals .

- Temperature gradients : Cool from 50°C to 4°C at 2°C/hour to enhance lattice stability .

- Additives : Introduce 1% DMSO to suppress twinning in SHELXL refinement .

What computational tools predict synthetic pathways for novel derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.